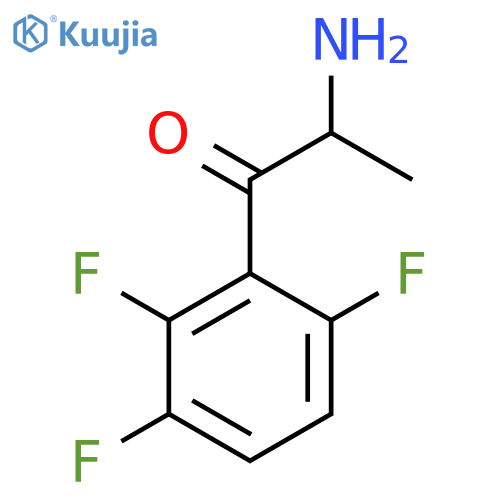Cas no 2229508-16-9 (2-amino-1-(2,3,6-trifluorophenyl)propan-1-one)

2229508-16-9 structure
商品名:2-amino-1-(2,3,6-trifluorophenyl)propan-1-one
2-amino-1-(2,3,6-trifluorophenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-amino-1-(2,3,6-trifluorophenyl)propan-1-one
- EN300-1792175
- 2229508-16-9
-
- インチ: 1S/C9H8F3NO/c1-4(13)9(14)7-5(10)2-3-6(11)8(7)12/h2-4H,13H2,1H3
- InChIKey: VZXDXOCLPGMRLR-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC=C(C=1C(C(C)N)=O)F)F
計算された属性
- せいみつぶんしりょう: 203.05579836g/mol
- どういたいしつりょう: 203.05579836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 43.1Ų
2-amino-1-(2,3,6-trifluorophenyl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1792175-0.25g |
2-amino-1-(2,3,6-trifluorophenyl)propan-1-one |
2229508-16-9 | 0.25g |
$1078.0 | 2023-09-19 | ||
| Enamine | EN300-1792175-2.5g |
2-amino-1-(2,3,6-trifluorophenyl)propan-1-one |
2229508-16-9 | 2.5g |
$2295.0 | 2023-09-19 | ||
| Enamine | EN300-1792175-0.1g |
2-amino-1-(2,3,6-trifluorophenyl)propan-1-one |
2229508-16-9 | 0.1g |
$1031.0 | 2023-09-19 | ||
| Enamine | EN300-1792175-10g |
2-amino-1-(2,3,6-trifluorophenyl)propan-1-one |
2229508-16-9 | 10g |
$5037.0 | 2023-09-19 | ||
| Enamine | EN300-1792175-0.5g |
2-amino-1-(2,3,6-trifluorophenyl)propan-1-one |
2229508-16-9 | 0.5g |
$1124.0 | 2023-09-19 | ||
| Enamine | EN300-1792175-1g |
2-amino-1-(2,3,6-trifluorophenyl)propan-1-one |
2229508-16-9 | 1g |
$1172.0 | 2023-09-19 | ||
| Enamine | EN300-1792175-0.05g |
2-amino-1-(2,3,6-trifluorophenyl)propan-1-one |
2229508-16-9 | 0.05g |
$983.0 | 2023-09-19 | ||
| Enamine | EN300-1792175-1.0g |
2-amino-1-(2,3,6-trifluorophenyl)propan-1-one |
2229508-16-9 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1792175-5.0g |
2-amino-1-(2,3,6-trifluorophenyl)propan-1-one |
2229508-16-9 | 5g |
$3396.0 | 2023-06-02 | ||
| Enamine | EN300-1792175-10.0g |
2-amino-1-(2,3,6-trifluorophenyl)propan-1-one |
2229508-16-9 | 10g |
$5037.0 | 2023-06-02 |
2-amino-1-(2,3,6-trifluorophenyl)propan-1-one 関連文献
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
3. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
2229508-16-9 (2-amino-1-(2,3,6-trifluorophenyl)propan-1-one) 関連製品
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 2039-76-1(3-Acetylphenanthrene)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量